molecular formula C22H22O5 B3685648 Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate CAS No. 6558-50-5

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate

Cat. No.: B3685648
CAS No.: 6558-50-5
M. Wt: 366.4 g/mol
InChI Key: GVKYMLXMGWENFS-UHFFFAOYSA-N
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Description

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate is a synthetic organic compound with the molecular formula C22H22O5 and a molecular weight of 366.41 g/mol . This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate typically involves the esterification of 8-methyl-2-oxo-4-propyl-chromen-7-ol with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate can undergo various chemical reactions, including:

Scientific Research Applications

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

benzyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-7-17-12-20(23)27-22-15(2)19(11-10-18(17)22)25-14-21(24)26-13-16-8-5-4-6-9-16/h4-6,8-12H,3,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYMLXMGWENFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361856
Record name Benzyl [(8-methyl-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-50-5
Record name Benzyl [(8-methyl-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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